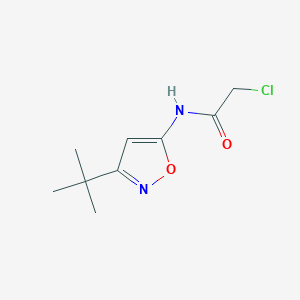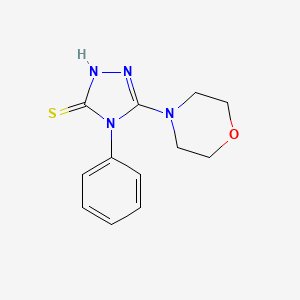![molecular formula C12H11NO3S B1335680 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid CAS No. 263270-62-8](/img/structure/B1335680.png)
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
カタログ番号 B1335680
CAS番号:
263270-62-8
分子量: 249.29 g/mol
InChIキー: XLAHFZQELKMMMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It is a solid substance that is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” consists of a thiazole ring attached to a benzoic acid group via a methoxy bridge . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a solid substance that is stored at room temperature . It has a melting point of 75° C and a predicted boiling point of 430.9° C at 760 mmHg . The density is predicted to be 1.3 g/cm3, and the refractive index is predicted to be n20D 1.63 .科学的研究の応用
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .
- Thiazoles are found in many potent biologically active compounds, such as tiazofurin, which is used in cancer treatment .
- Over the years, it has been observed that thiazole derivatives have several biological activities such as antitumor and cytotoxic drug molecules with lesser side effects .
- 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
- These compounds were tested against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
Pharmaceutical and Biological Activities
Anticancer Activity
Antimicrobial and Antifungal Activities
Herbicidal Activities
- Thiazole derivatives have been found to exhibit antioxidant and anti-inflammatory activities . These compounds have been developed and tested for their potential in treating conditions related to oxidative stress and inflammation .
- Among the tested compounds, some showed significant analgesic and anti-inflammatory activities .
- Thiazole derivatives have been used in the development of antiretroviral drugs . For example, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
- Thiazoles have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers .
- They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Antioxidant and Anti-inflammatory Activities
Antiviral Activity
Industrial Applications
Neuroprotective Activity
- Thiazoles are used in the development of antidepressant drugs . For example, pramipexole, a drug used to treat depression, contains a thiazole moiety .
- Thiazole derivatives have been used in the development of antiulcer agents . Nizatidine, an antiulcer agent, contains a thiazole moiety .
- Thiazole derivatives have been used in the development of antischizophrenia drugs . For example, a drug developed by Jaen et al. in 1990 for the treatment of schizophrenia contains a thiazole moiety .
- Thiazole derivatives have been found to exhibit diuretic activity . These compounds have been developed and tested for their potential in treating conditions related to fluid retention .
- Thiazole derivatives have been used in the development of anticonvulsant drugs . These compounds have been developed and tested for their potential in treating conditions related to seizures .
Antidepressant Activity
Antiulcer Activity
Antischizophrenia Activity
Diuretic Activity
Anticonvulsant Activity
Fibrinogen Receptor Antagonist Activity
特性
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAHFZQELKMMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407175 |
Source


|
| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
CAS RN |
263270-62-8 |
Source


|
| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Benzyl 4-chloro-3-nitrobenzoate
14719-80-3
1-(3-Bromophenyl)piperidine
84964-24-9
2-(2-Furylmethyl)cyclohexanamine
67823-66-9

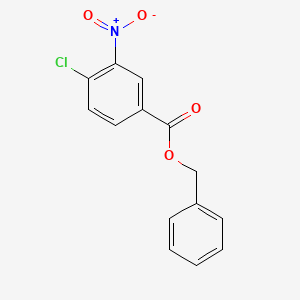
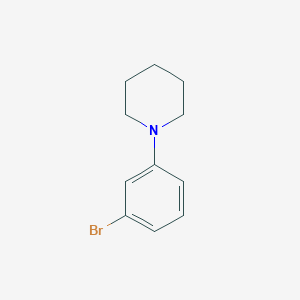
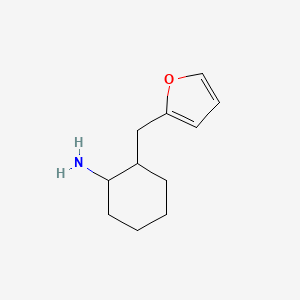
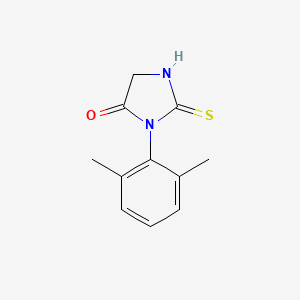
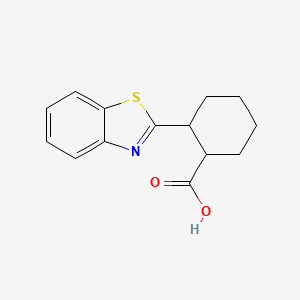
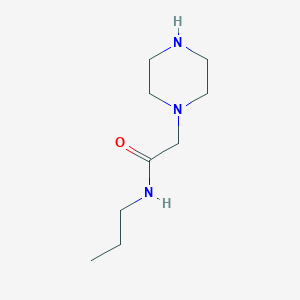
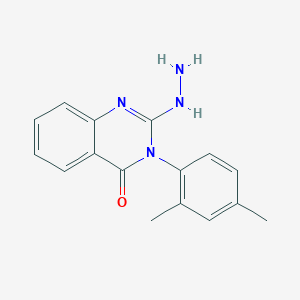
![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)
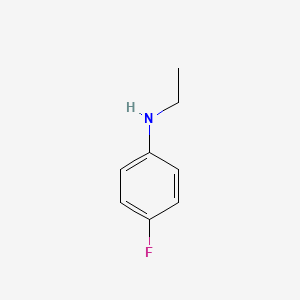
![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)
![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)
![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)
